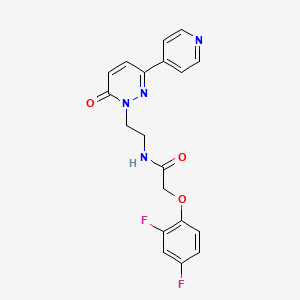
2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H16F2N4O3 and its molecular weight is 386.359. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidation Reactivity and Synthetic Routes
The chemical structure and reactivity of compounds related to 2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide have been explored through various synthetic routes. For instance, synthetic pathways leading to related pyridine and pyridazinone derivatives have been described, which involve the chemical oxidation of these compounds with different oxidants. Such studies provide insights into the oxidation reactivity channels of these complex molecules, offering a foundation for further chemical modifications and applications in scientific research (Pailloux et al., 2007).
Antimicrobial Activity
Research into related pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the potential antimicrobial applications of these compounds. By using specific starting materials and synthetic processes, researchers have developed compounds with notable antibacterial and antifungal activities. Such findings suggest the utility of these chemical frameworks in developing new antimicrobial agents, highlighting the potential medical applications of derivatives of the compound (Hossan et al., 2012).
Herbicidal Activities
The synthesis and evaluation of novel pyridazine derivatives, including those with structural similarities to the compound of interest, reveal their potential as herbicides. Research has demonstrated that certain derivatives can inhibit chlorophyll with significant effectiveness, comparing favorably to commercial herbicides. This indicates the potential of these compounds for agricultural applications, specifically in the development of new herbicidal agents (Xu et al., 2008).
Development of Thrombin Inhibitors
The exploration of pyrazinone acetamide derivatives has led to the development of thrombin inhibitors, showcasing the compound's relevance in therapeutic applications. Research into scalable synthesis methods for these inhibitors addresses the need for efficient, safe, and robust production techniques, paving the way for their use in anticoagulation therapy (Ashwood et al., 2004).
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c20-14-1-3-17(15(21)11-14)28-12-18(26)23-9-10-25-19(27)4-2-16(24-25)13-5-7-22-8-6-13/h1-8,11H,9-10,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKOCTJDSXQKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2875813.png)
![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2875814.png)
amino]ethanesulfonyl fluoride](/img/structure/B2875816.png)
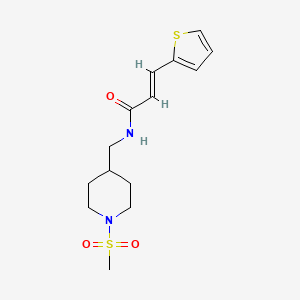
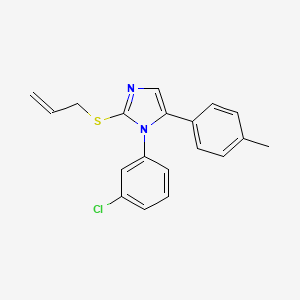



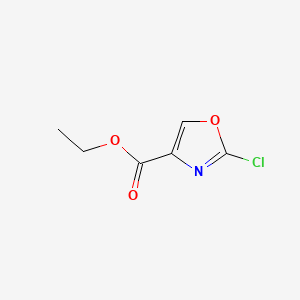
![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)

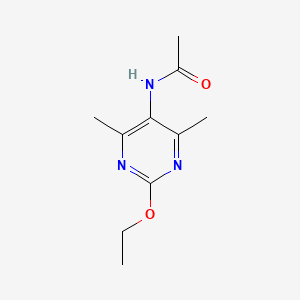

![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)